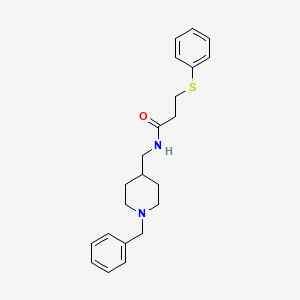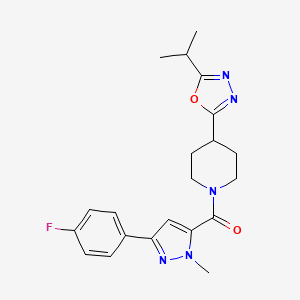
N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide” is a chemical compound with the molecular formula C22H28N2OS . It is also known by other names such as Propanamide, N-Phenyl-N- (1-benzyl-4-piperidinyl)-; Fentanyl methyl analog; Desmethylfentanyl; Benzylfentanyl; N-Benzylfentanyl .
Synthesis Analysis
The synthesis of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide” has been reported in the literature . For instance, the synthesis of the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was achieved by adding a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol to a solution of acetylhydrazide in ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to crystallize with four crystallographically unique molecules in the asymmetric unit .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research into hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, including analogs closely related to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, has shown promising anticonvulsant properties. These compounds, synthesized to include fragments of clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, demonstrated broad spectra of anticonvulsant activity across several preclinical seizure models in mice. One compound, in particular, exhibited favorable anticonvulsant properties and a safety profile comparable or superior to model antiepileptic drugs (Kamiński et al., 2016).
Synthesis Techniques
The efficient synthesis of various benzonitriles, using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent, presents a methodology potentially applicable to the synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide and its analogs. This technique allows for the cyanation of (hetero)aryl bromides in good to excellent yields, showing the versatility and potential for creating pharmaceutically relevant intermediates (Anbarasan et al., 2011).
Tissue Distribution Studies
In a study investigating the distribution of tropicamide, a compound with structural similarities to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, in warm-blooded animals, it was found that after intragastric administration, the maximum amount of the compound was present in the stomach tissues. This kind of distribution study is crucial for understanding the pharmacokinetics of similar compounds in biological systems (Shormanov et al., 2016).
Molecular Docking and Inhibition Studies
Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been evaluated for their potential to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory and oxidative processes. Such studies highlight the importance of molecular docking to understand the interaction between potential pharmaceutical compounds and their targets, thereby aiding in the design of more effective therapeutic agents (Incerti et al., 2018).
Antimicrotubule Agents
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the potential of such compounds as antimicrotubule agents. This research demonstrates the scaffold's accessibility for compounds inhibiting tubulin polymerization and tumor cell growth, which could be relevant for the development of new cancer therapies (Stefely et al., 2010).
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(13-16-26-21-9-5-2-6-10-21)23-17-19-11-14-24(15-12-19)18-20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGWHDNPNPLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)



![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)
![2-benzyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2512773.png)


![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)